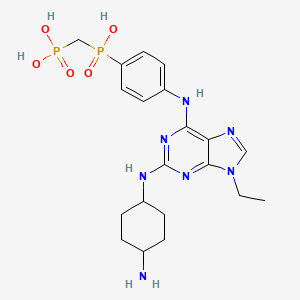
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- is a complex organic compound with a unique structure that combines elements of phosphonic acid and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- typically involves multiple steps, starting with the preparation of trans-4-aminocyclohexanol. This intermediate is synthesized through the hydrogenation of p-acetamidophenol in an aqueous or alcoholic solution, followed by fractional crystallization and hydrolysis . The subsequent steps involve the coupling of trans-4-aminocyclohexanol with other intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Scientific Research Applications
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are effective.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- can be compared with other similar compounds, such as:
trans-4-Aminocyclohexanol: An intermediate in the synthesis of the target compound, known for its use in organic synthesis and drug development.
trans-4-Aminocyclohexyl acetic acid: Another related compound with applications in pharmaceutical synthesis.
Properties
CAS No. |
344585-41-7 |
|---|---|
Molecular Formula |
C20H29N7O5P2 |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
[[4-[[2-[(4-aminocyclohexyl)amino]-9-ethylpurin-6-yl]amino]phenyl]-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C20H29N7O5P2/c1-2-27-11-22-17-18(25-20(26-19(17)27)24-15-5-3-13(21)4-6-15)23-14-7-9-16(10-8-14)33(28,29)12-34(30,31)32/h7-11,13,15H,2-6,12,21H2,1H3,(H,28,29)(H2,30,31,32)(H2,23,24,25,26) |
InChI Key |
LIEBLMORCZMNPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)P(=O)(CP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















